molecular formula C17H18BrN3O3S B5411899 4-(benzenesulfonyl)-N-(4-bromophenyl)piperazine-1-carboxamide

4-(benzenesulfonyl)-N-(4-bromophenyl)piperazine-1-carboxamide

Cat. No.: B5411899
M. Wt: 424.3 g/mol
InChI Key: FTXKGWUXFKXLFH-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-N-(4-bromophenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-(4-bromophenyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of Piperazine Derivative: The piperazine ring is functionalized with a benzenesulfonyl group through a sulfonylation reaction. This can be achieved by reacting piperazine with benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction. This can be done by reacting the sulfonylated piperazine with 4-bromophenyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-(4-bromophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 4-(benzenesulfonyl)-N-(4-bromophenyl)piperazine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit various activities, such as antimicrobial, antifungal, or anticancer properties. Researchers can study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of piperazine are often investigated for their potential as drugs. This compound could be explored for its efficacy in treating specific diseases or conditions.

Industry

Industrially, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-(4-bromophenyl)piperazine-1-carboxamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the benzenesulfonyl and bromophenyl groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(benzenesulfonyl)piperazine-1-carboxamide: Lacks the bromophenyl group but shares the benzenesulfonyl-piperazine core.

    N-(4-bromophenyl)piperazine-1-carboxamide: Lacks the benzenesulfonyl group but includes the bromophenyl-piperazine structure.

Uniqueness

The combination of benzenesulfonyl and bromophenyl groups in 4-(benzenesulfonyl)-N-(4-bromophenyl)piperazine-1-carboxamide makes it unique. This dual functionality can enhance its chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(4-bromophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O3S/c18-14-6-8-15(9-7-14)19-17(22)20-10-12-21(13-11-20)25(23,24)16-4-2-1-3-5-16/h1-9H,10-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXKGWUXFKXLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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